![molecular formula C12H15BrO3Zn B14886401 3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide typically involves the reaction of 3-[2-(1,3-Dioxan-2-yl)ethoxy]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a stable temperature and pressure, ensuring the efficient formation of the desired organozinc compound.
化学反应分析
Types of Reactions
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is used in a wide range of scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Serves as an intermediate in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of novel materials with unique properties.
Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.
作用机制
The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide involves the formation of a reactive organozinc species that can participate in various nucleophilic addition and transmetalation reactions. The phenylzinc bromide moiety acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
2-(1,3-Dioxolan-2-yl)ethylzinc bromide: Contains a dioxolane ring instead of a dioxane ring.
Uniqueness
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. The presence of the dioxane ring provides additional stability and reactivity compared to similar compounds, making it a valuable reagent in organic synthesis.
属性
分子式 |
C12H15BrO3Zn |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-[2-(phenoxy)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15O3.BrH.Zn/c1-2-5-11(6-3-1)13-10-7-12-14-8-4-9-15-12;;/h1-2,5-6,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
RTBGCFKDCLKVJK-UHFFFAOYSA-M |
规范 SMILES |
C1COC(OC1)CCOC2=CC=C[C-]=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
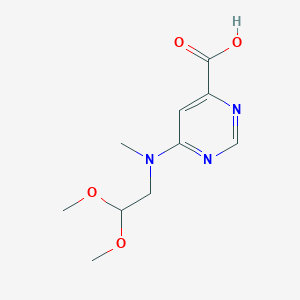
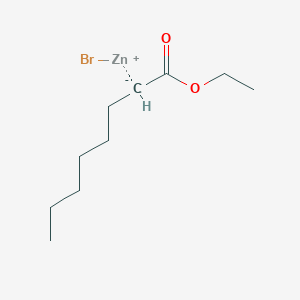
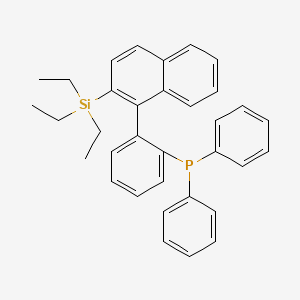
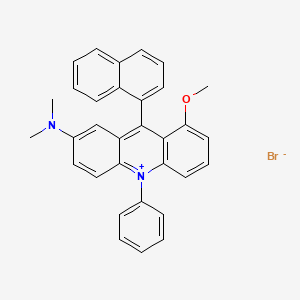

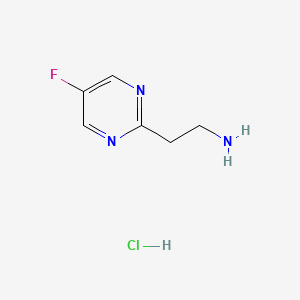
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
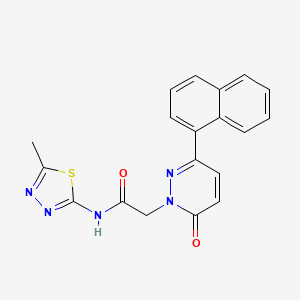
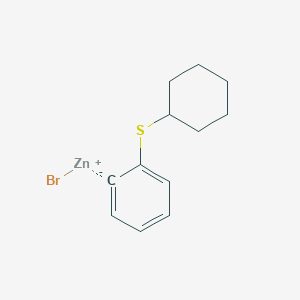
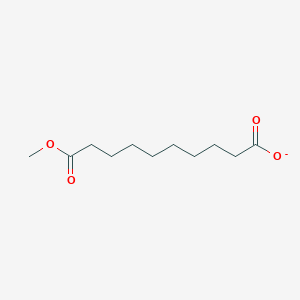
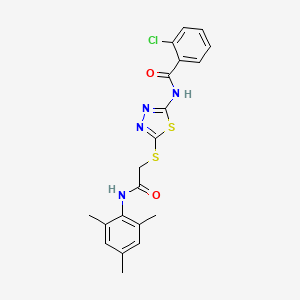
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
